molecular formula C23H22N2O4 B5768099 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide CAS No. 282104-95-4

2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide

Cat. No.: B5768099
CAS No.: 282104-95-4
M. Wt: 390.4 g/mol
InChI Key: WKIGKXQXKFFWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide involves multiple steps. Typically, the synthetic route starts with the preparation of 2-methoxybenzoic acid, which is then converted into its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 3-amino-2-methylphenol to form the amide bond . The final step involves the methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Comparison with Similar Compounds

2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide can be compared with other benzamide derivatives such as:

Biological Activity

2-Methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide, a compound with promising pharmacological properties, has garnered attention in recent research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3. Its structure consists of a methoxy group attached to a benzamide core, which is further substituted with a methoxybenzoyl group. This specific arrangement is believed to influence its biological activity significantly.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

  • Antiviral Activity : Studies have shown that certain derivatives of benzamide can enhance intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication. This mechanism is particularly relevant for targeting viruses such as Hepatitis B (HBV) and HIV .
  • Cytotoxic Effects : The compound has demonstrated cytotoxicity against various cancer cell lines, suggesting potential use in cancer therapy. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC50 (µM) Comments
AntiviralHBV1.99Effective against both wild-type and drug-resistant strains .
CytotoxicityHepG2 Cancer Cell Line<10Induces apoptosis through caspase activation .
AntibacterialGram-positive and Gram-negative bacteriaN/AExhibits significant antibacterial properties in vitro .

Case Studies

  • Hepatitis B Virus Inhibition : A study evaluated the effects of a related benzamide derivative on HBV replication in HepG2 cells. The compound significantly reduced HBV DNA levels, demonstrating its potential as an antiviral agent against HBV infection .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The study highlighted the role of mitochondrial pathways in mediating these effects, suggesting a potential therapeutic application in oncology .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data indicate favorable pharmacokinetic properties with moderate bioavailability and low toxicity profiles in animal models.

Properties

IUPAC Name

2-methoxy-N-[3-[(2-methoxybenzoyl)amino]-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-18(24-22(26)16-9-4-6-13-20(16)28-2)11-8-12-19(15)25-23(27)17-10-5-7-14-21(17)29-3/h4-14H,1-3H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIGKXQXKFFWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=CC=C2OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217291
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282104-95-4
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282104-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-(2-Methyl-1,3-phenylene)bis[2-methoxybenzamide]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHOXY-N-(3-((2-METHOXYBENZOYL)AMINO)-2-METHYLPHENYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.